(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a natural product found in Gynostemma pentaphyllum with data available.
Scientific Research Applications
Altered Channel Gating
- Molecular Basis of Altered hERG1 Channel Gating Induced by Ginsenoside Rg3 : Ginsenoside Rg3, an alkaloid from Panax ginseng, alters the gating of hERG1 channels, impacting action potential repolarization in human ventricles. The compound binds to the channel, modifying its voltage sensor domain and activating state (Gardner et al., 2017).
Solubility Studies
- Solubilities of Substances in Ethanol-Water Solutions : Research on the solubility of various compounds, including those structurally related to your compound of interest, in ethanol-water solutions provides insights into their chemical properties and potential applications (Zhang et al., 2012).
Antimicrobial Properties
- Antimicrobial Screening of Chemical Constituents Isolated from the Root of Lepleae Mayombensis : Compounds structurally similar to your chemical of interest, isolated from Leplaea mayombensis, show significant antimicrobial activity, suggesting potential applications in treating infectious diseases (Sidjui et al., 2015).
Cardiovascular and Neurological Applications
- Liver X Receptor Agonists from Hyodeoxycholic Acid : Derivatives of hyodeoxycholic acid, structurally related to your compound, have been synthesized as potential modulators of the Liver X receptor, indicating potential applications in cardiovascular and neurological diseases (Ching, 2013).
Structural Elucidation in Medicinal Chemistry
- Androsterone Derivatives as Inhibitors of Androgen Biosynthesis : The structural elucidation of androsterone derivatives, which are structurally similar to your compound of interest, demonstrates the importance of such compounds in medicinal chemistry, particularly in the context of hormonal regulation (Djigoué et al., 2012).
Anticancer Activity
- Synthesis and Antitumor Activity of Triorganotin(IV) Derivatives : Triorganotin(IV) derivatives of sodium deoxycholate, structurally related to your compound, have shown promising antifungal and anticancer activities, pointing to potential therapeutic applications (Shaheen et al., 2014).
Mechanism of Action
Gynosaponin I, also known as gypenoside IX, is a dammarane saponin isolated from Gynostemma pentaphyllum . It is believed to be the active component responsible for various biological activities and reported clinical effects .
Result of Action
Dammarane saponins, including gynosaponins, are known to exhibit various biological activities, suggesting they have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O12/c1-21(2)11-10-15-42(9,54-37-35(33(49)31(47)25(20-43)52-37)53-36-34(50)32(48)30(46)22(3)51-36)23-12-17-41(8)29(23)24(44)19-27-39(6)16-14-28(45)38(4,5)26(39)13-18-40(27,41)7/h11,22-37,43-50H,10,12-20H2,1-9H3/t22-,23-,24+,25+,26-,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPNOGQPDNCBAB-LJLLDEJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C)(CCC=C(C)C)C3CCC4(C3C(CC5C4(CCC6C5(CCC(C6(C)C)O)C)C)O)C)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@](C)(CCC=C(C)C)[C@H]3CC[C@@]4([C@@H]3[C@@H](C[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)O)C)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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